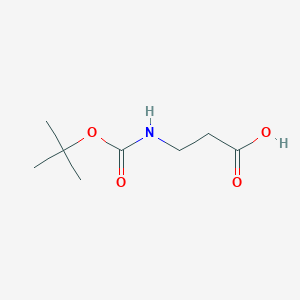
Boc-β-アラニン-OH
概要
説明
Boc-beta-Ala-OH, also known as Boc-β-alanine, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It has a molecular weight of 189.21 .
Synthesis Analysis
Boc-beta-Ala-OH can be used as a PROTAC linker in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The chemical formula of Boc-beta-Ala-OH is C8H15NO4 . It has a molecular weight of 189.21 .Chemical Reactions Analysis
Boc-beta-Ala-OH is suitable for Boc solid-phase peptide synthesis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Boc-beta-Ala-OH has a molecular weight of 189.21 and a chemical formula of C8H15NO4 . The elemental analysis shows that it contains 50.78% carbon, 7.99% hydrogen, 7.40% nitrogen, and 33.82% oxygen .科学的研究の応用
ペプチド合成
Boc-β-アラニン-OHは、ペプチド合成で広く使用されています . これは、固相ペプチド合成のための汎用性の高い試薬です . この化合物は、ペプチドの活性に不可欠な残基を特定するために、SAR(構造活性相関)研究のためのスキャンライブラリを作成するために使用できます .
PROTACリンカー
This compoundは、PROTAC(PROteolysis TArgeting Chimeras)の合成におけるPROTACリンカーとして使用できます . PROTACは、E3ユビキチンリガーゼを募集して特定のタンパク質を分解のために標識することにより作用する薬剤のクラスです。
薬物製剤
この化合物は、薬物製剤に使用できます . 新薬や治療薬の開発に使用されています。
生化学研究
This compoundは、生化学研究に使用されています . タンパク質の構造と機能の研究、および新しい生化学的アッセイの開発に使用されます。
化学合成
This compoundは、化学合成に使用されています . これは、複雑な有機分子の合成における構成要素として使用されます。
生体共役
This compoundは、生体共役に使用できます . 生体共役とは、2つの生体分子を化学的に結合させるプロセスであり、this compoundは、ペプチドを蛍光色素や薬物などの他の分子に結合させるために使用できます。
作用機序
Target of Action
Boc-beta-Ala-OH, also known as Boc-beta-alanine, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It is primarily used as a PROTAC linker in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The terminal carboxylic acid of Boc-beta-Ala-OH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to link a ligand for a protein of interest to an E3 ligase ligand, creating a PROTAC . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
As a PROTAC linker, Boc-beta-Ala-OH plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis . By linking a protein of interest to an E3 ligase, Boc-beta-Ala-OH facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Boc-beta-Ala-OH, as part of a PROTAC, would depend on the specific PROTAC in which it is incorporated. Generally, PROTACs are designed to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure their bioavailability and effectiveness . .
Result of Action
The primary result of Boc-beta-Ala-OH’s action is the targeted degradation of specific proteins . By facilitating the ubiquitination of these proteins, Boc-beta-Ala-OH enables their recognition and degradation by the proteasome . This can have various molecular and cellular effects, depending on the function of the degraded protein .
Action Environment
The action of Boc-beta-Ala-OH, like all biochemical reactions, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules . For example, the deprotection of the Boc group requires mild acidic conditions . Additionally, the stability and efficacy of the compound could be affected by these factors .
生化学分析
Biochemical Properties
Boc-beta-Ala-OH plays a significant role in biochemical reactions. The terminal carboxylic acid of Boc-beta-Ala-OH can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This property makes it a valuable component in the synthesis of PROTACs .
Molecular Mechanism
The molecular mechanism of Boc-beta-Ala-OH involves its interaction with primary amine groups. The terminal carboxylic acid of Boc-beta-Ala-OH reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by activators such as EDC or HATU .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJUSRQHZPVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186697 | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3303-84-2 | |
| Record name | BOC-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Boc-beta-alanine be used to attach molecules to surfaces for electrochemical applications?
A1: Yes, Boc-beta-alanine can act as a linker molecule for attaching redox-active molecules to electrode surfaces. [] Researchers successfully tethered Boc-beta-alanine to glassy carbon electrodes via electrochemical oxidation. After removing the Boc protecting group, they coupled anthraquinone, a model redox molecule, to the exposed amine group. This method allowed for controlled modification of the electrode surface and facilitated electron transfer studies with the attached anthraquinone. []
Q2: How does the structure of Boc-beta-alanine influence its binding affinity within a self-assembled molecular capsule?
A2: While the provided research focuses on Boc-L-alanine alkyl esters and doesn't explicitly study Boc-beta-alanine in this context, it highlights the importance of guest molecule size and conformation for binding within the capsule. [] We can infer that the extended structure of Boc-beta-alanine, compared to its alpha-alanine counterpart, might influence its ability to fit and bind within the confines of the capsule. Further research would be needed to definitively characterize these interactions.
Q3: Are there efficient methods for incorporating Boc-beta-alanine into larger peptide sequences?
A3: Although not using Boc-beta-alanine specifically, the research on solid-phase synthesis of polyamides provides valuable insight. [] The study demonstrates the successful incorporation of Boc-protected amino acids, including Boc-Py-OBt ester and Boc-Im acid, into polyamide chains using solid-phase synthesis. This suggests that similar methodologies could be adapted for incorporating Boc-beta-alanine into peptide sequences with high coupling yields, expanding the possibilities for peptide design and synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

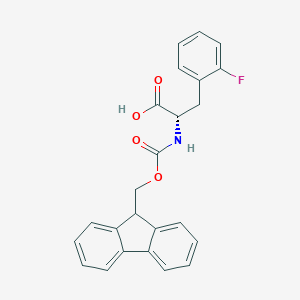
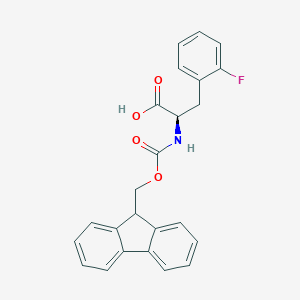
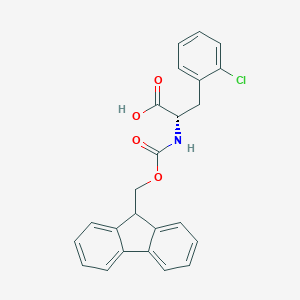


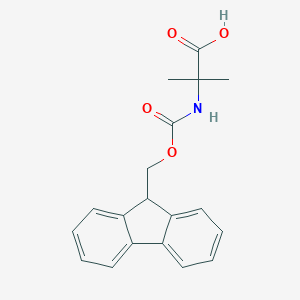
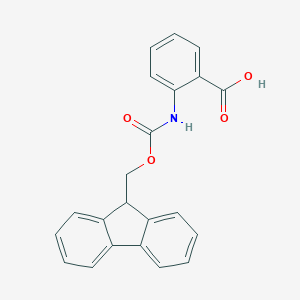




![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

